tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate
Description
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1 |
InChI Key |
BSSCFNOPCQQJAZ-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate typically involves the reaction of trans-3-methoxypiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces various amine derivatives .
Scientific Research Applications
Tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate is a carbamate derivative featuring a tert-butyl group and a methoxy-substituted piperidine ring. It has a molecular formula of C₁₁H₂₂N₂O₃ and a molecular weight of approximately 230.31 g/mol. This compound is of interest in medicinal chemistry and pharmaceutical development because its structural features can facilitate interactions with biological targets.
Potential Applications
This compound and its related compounds have a wide range of potential applications, particularly in medicinal chemistry:
- Pharmaceutical Development The compound is used in modifying other compounds for specific applications in drug development.
- EGFR Inhibitors It can be used in the discovery of mutant-selective epidermal growth factor receptor (EGFR) inhibitors . EGFR is a transmembrane receptor that transduces mitogenic signaling, and its inhibition is crucial in cancer treatment .
- Multimodal Therapeutic Interventions Carbamate derivatives can be designed as multi-target compounds . For example, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate can act as both β-secretase and an acetylcholinesterase inhibitor, which is useful in addressing Alzheimer's disease (AD) .
- JAK1-Selective Inhibitors Tert-butyl (1-(3-Methoxy)piperidin-4-yl)carbamate can be used in the synthesis of Janus kinase (JAK) inhibitors . JAKs are a family of tyrosine kinases involved in cell signaling . Inhibiting JAK1 can reduce the proliferation and fibrogenic gene expression of hepatic stellate cells .
- Anti-inflammatory Activity Tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives exhibit anti-inflammatory activity .
Interaction Studies
Interaction studies are essential for understanding the mechanism of action of this compound. Preliminary research suggests that it may interact with specific receptors or enzymes in biological systems, influencing pathways related to pain perception or inflammation. Techniques such as molecular docking and binding assays are necessary to elucidate these interactions comprehensively.
Structural Comparison
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl methyl(piperidin-4-yl)carbamate | Methyl group instead of methoxy | Potentially different pharmacological profiles |
| Tert-butyl ((3S,4R)-3-methoxypiperidin-4-yl)carbamate | Different stereochemistry | May exhibit distinct biological activities |
| Tert-butyl N-[rel-(3R,4R)-3-methoxypiperidin-4-yl]carbamate | Related stereoisomer | Variations in efficacy and selectivity |
These compounds demonstrate varying degrees of biological activity and structural characteristics that can influence their application in medicinal chemistry.
Case Studies
- Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor : Compound 31, an EGFR inhibitor, was found to inhibit EGFR L858R/T790M/C797S with a Ki = 2.1 nM and EGFR del19/T790M/C797S with an IC50 = 56.9 nM . A deuterated analog of 31 (38) demonstrated dose-dependent tumor growth inhibition in a Ba/F3 EGFR del19/T790M/C797S CDX model .
- Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate as a Multitarget Compound : Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, referred to as M4, has shown potential in managing Alzheimer's disease by acting as both a β-secretase and an acetylcholinesterase inhibitor . In vitro studies demonstrated that M4 has a moderate protective effect on astrocytes against Aβ 1-42, reducing TNF-α and free radicals in cell cultures .
- pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1 Inhibitors : The synthesis of methyl amide derivatives led to the discovery of 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (31g) as a JAK1-selective inhibitor . The (S,S)-enantiomer of 31g (38a) showed excellent potency for JAK1 and selectivity over JAK2, JAK3, and TYK2 .
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate Derivatives with Anti-inflammatory Activity : A series of tert-butyl 2-(substituted benzamido) phenylcarbamates were synthesized and evaluated for anti-inflammatory activity . Most compounds exhibited promising anti-inflammatory activity, with inhibition values ranging from 39.021% to 54.239% .
Mechanism of Action
The mechanism of action of tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Stereochemistry : The trans-configuration in piperidine derivatives optimizes spatial alignment for target engagement in enzyme inhibition .
- Substituent Effects : Methoxy groups enhance metabolic stability compared to hydroxyl groups but reduce solubility .
- Ring Aromaticity : Pyridine-based analogues exhibit distinct electronic profiles, favoring applications in materials science over biological systems .
Biological Activity
Tert-butyl (trans-3-methoxypiperidin-4-yl)carbamate, with the molecular formula and a molecular weight of approximately 230.31 g/mol, is a carbamate derivative recognized for its potential applications in medicinal chemistry. This compound is particularly noted for its structural features that facilitate interactions with biological targets, making it a candidate for drug development aimed at neurological disorders.
Chemical Structure and Synthesis
The compound features a tert-butyl group and a methoxy-substituted piperidine ring, which contribute to its unique chemical properties. The synthesis typically involves several steps, including protecting group strategies and coupling reactions that minimize by-products, making it accessible for research and industrial applications .
Preliminary studies suggest that this compound may interact with specific receptors or enzymes within biological systems. These interactions could potentially influence pathways related to pain perception or inflammation. Further investigations using molecular docking and binding assays are necessary to elucidate these mechanisms comprehensively .
In Vitro Studies
Research has indicated that compounds structurally similar to this compound exhibit various biological activities:
- Neuroprotective Effects : A related compound, M4, demonstrated moderate protective effects in astrocytes against amyloid beta peptide-induced toxicity, reducing levels of TNF-α and free radicals . This suggests potential neuroprotective properties that could be relevant for treating neurodegenerative diseases.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology. For instance, M4 exhibited an IC50 of 15.4 nM for β-secretase inhibition .
- Cell Viability Enhancement : In studies involving astrocyte cultures treated with amyloid beta, the presence of certain derivatives improved cell viability compared to untreated controls .
Case Studies
A notable study evaluated the effects of M4 on Aβ 1-42 aggregation using an in vivo model after scopolamine administration. While M4 demonstrated some protective effects in vitro, it showed limited efficacy in vivo compared to established treatments like galantamine, attributed to bioavailability issues within the brain .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl methyl(piperidin-4-yl)carbamate | Methyl group instead of methoxy | Potentially different pharmacological profiles |
| Tert-butyl ((3S,4R)-3-methoxypiperidin-4-yl)carbamate | Different stereochemistry | May exhibit distinct biological activities |
| Tert-butyl N-[rel-(3R,4R)-3-methoxypiperidin-4-yl]carbamate | Related stereoisomer | Variations in efficacy and selectivity |
These compounds illustrate varying degrees of biological activity influenced by their structural characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
